molecular formula C10H7F3N2OS B2956465 2-(3-Trifluoromethyl-phenylamino)-thiazol-4-one CAS No. 325996-04-1

2-(3-Trifluoromethyl-phenylamino)-thiazol-4-one

Cat. No.: B2956465
CAS No.: 325996-04-1
M. Wt: 260.23
InChI Key: CRWZRQBAORPLIN-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethyl-phenylamino)-thiazol-4-one is a thiazol-4-one derivative characterized by a phenylamino group substituted with a trifluoromethyl (-CF₃) moiety at the meta position. The thiazol-4-one scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-2-1-3-7(4-6)14-9-15-8(16)5-17-9/h1-4H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWZRQBAORPLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=CC(=C2)C(F)(F)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethyl-phenylamino)-thiazol-4-one typically involves the reaction of 3-trifluoromethyl aniline with thioamide derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethyl-phenylamino)-thiazol-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

Biological Activity: The biological activity of compounds with similar structures to 2-(3-Trifluoromethyl-phenylamino)-thiazol-4-one has demonstrated anti-inflammatory and anticancer properties. Thiazole derivatives can inhibit matrix metalloproteinases, which are crucial in cancer metastasis and tissue remodeling. The trifluoromethyl group is associated with enhanced metabolic stability and bioactivity.

Interaction Studies: Interaction studies often focus on the compound's binding affinity to specific biological targets, such as enzymes or receptors involved in disease processes. Techniques like surface plasmon resonance or fluorescence polarization are used to assess binding interactions and affinities.

Anticancer Potential: 2-phenylamino-3-acyl-1,4-naphtoquinones were evaluated for their in vitro antiproliferative activities against DU-145, MCF-7, and T24 cancer cell lines . Similarly, 3-(2-(subsituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives were synthesized and tested for anticancer potential against human breast cancer cell line (MCF-7), human cervical cancer cell line (HeLa) and human oral squamous cell carcinoma (SCC-40) .

Thiazole Derivatives: Thiazole derivatives have a wide range of biological activities.

  • 2-Aminothiazole contains an amino group on thiazole and has antimicrobial properties.
  • 4-Thiazolidinone features a thiazole ring fused with a five-membered ring and has antidiabetic effects.
  • 2-(Trifluoromethyl)thiazole is a thiazole with a trifluoromethyl substituent, which enhances lipophilicity and bioactivity.
  • Benzothiazole is a benzene fused with thiazole and exhibits anticancer activity.

Inhibitory Activities: Trisubstituted thiazole derivatives have been evaluated for their carbonic anhydrase (CA)-III inhibitory activities . The presence of a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were essential for anti-CA-III activity .

Other potential applications: The compound's unique structural features could be explored for use in materials science or as probes in biochemical research.

Data Table of Thiazole Derivatives and Their Biological Activities

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleContains an amino group on thiazoleAntimicrobial properties
4-ThiazolidinoneThiazole ring fused with a five-membered ringAntidiabetic effects
2-(Trifluoromethyl)thiazoleThiazole with trifluoromethyl substituentEnhanced lipophilicity and bioactivity
BenzothiazoleBenzene fused with thiazoleAnticancer activity

Case Studies

  • Anticancer Activity of Novel Thiadiazole Derivatives: In an effort to develop potent antitumor agents, new 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on multiple cell lines . A Bcr-Abl-compound molecular modelling simulation highlighted the anchoring role of the nitrothiazole moiety .
  • 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid: Presents the molecular modeling, in vitro and in vivo characterization of Activator-3, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl .
  • Chromen-2-one derivatives: Four 3-(2-(subsituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives were prepared and tested for their anticancer activities against three cancer cell lines, human breast cancer cell line (MCF-7), human cervical cancer cell line (HeLa) and human oral squamous cell carcinoma (SCC-40) . 3ACMT and 3ACDT derivatives exhibited good in vitro anti-proliferative potency at lower concentrations against HeLa and MCF-7 cell lines while moderately active against SCC-40 only at higher concentrations .

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethyl-phenylamino)-thiazol-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Les-236 (5Z-(4-Fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one)
  • Structure: Features a 4-fluorobenzylidene group and a 4-hydroxyphenylamino substituent.
  • Activity : Demonstrates potent anticancer effects in A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon) cancer cell lines. At micromolar concentrations, it reduces ROS production, enhances caspase-3 activity (indicative of apoptosis), and inhibits cell proliferation .
  • Mechanism : Likely activates PPAR-γ-dependent pathways, a mechanism shared with other thiazol-4-one derivatives .
  • Key Difference : The hydroxyl group in Les-236 may improve solubility but reduce membrane permeability compared to the trifluoromethyl group in the target compound.
Darbufelone (2-Amino-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-thiazol-4-one)
  • Structure : Contains a bulky di-tert-butylbenzylidene group.
  • Activity : Acts as a dual COX/LOX inhibitor with anti-inflammatory and anticancer properties. The tert-butyl groups enhance hydrophobic interactions with enzyme active sites .
Novel Thiazol-4-one Benzenesulfonamide Derivatives
  • Structure : Incorporate a sulfonamide group linked to the thiazol-4-one core.
  • Activity : Show selective cytotoxicity against MDA-MB-231 (triple-negative breast cancer) and MCF-7 cells, with IC₅₀ values in the low micromolar range. The sulfonamide group enhances interactions with carbonic anhydrase IX, a tumor-associated enzyme .
  • Key Difference : The sulfonamide moiety introduces hydrogen-bonding capabilities absent in the target compound, which may influence target selectivity.

Mechanistic Insights and Target Engagement

  • PPAR-γ Activation : Thiazol-4-one derivatives like Les-236 and rosiglitazone (a thiazolidinedione) activate PPAR-γ, a nuclear receptor involved in apoptosis and metabolic regulation. The trifluoromethyl group in the target compound may modulate PPAR-γ affinity differently than hydroxyl or benzylidene substituents .
  • EGFR and VEGFR-2 Inhibition : Pyrazoline-thiazol-4-one hybrids (e.g., compounds from ) inhibit EGFR and VEGFR-2 kinases, critical in cancer progression. The trifluoromethyl group’s electron-withdrawing nature could enhance binding to kinase ATP pockets compared to arylidene substituents .

Pharmacokinetic and Toxicity Profiles

  • ADME/Tox : Benzenesulfonamide-thiazol-4-one derivatives exhibit favorable intestinal absorption (Caco-2 permeability > 0.9 × 10⁻⁶ cm/s) and compliance with Lipinski’s rules, suggesting oral bioavailability. The trifluoromethyl group may further improve metabolic stability by resisting oxidative degradation .
  • Cytotoxicity Selectivity: Les-236 shows selective toxicity toward cancer cells over normal fibroblasts (BJ cells), a trait likely shared by the target compound due to structural similarities .

Biological Activity

2-(3-Trifluoromethyl-phenylamino)-thiazol-4-one is a synthetic compound characterized by a thiazole ring fused with a trifluoromethyl-phenylamino moiety. This unique structure endows the compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The thiazole ring is known for its diverse biological properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving pharmacological profiles.

  • Molecular Formula : C10H7F3N2OS
  • Molecular Weight : 260.24 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting tumor cell proliferation. For example, studies have reported IC50 values indicating effective cytotoxicity against different cancer cell lines, such as HT-29 and Jurkat cells. The presence of the thiazole ring is crucial for its cytotoxicity, as seen in similar compounds where structural modifications significantly influenced activity .
  • Antimicrobial Properties :
    • Thiazole derivatives are frequently studied for their antimicrobial effects. The incorporation of the trifluoromethyl group may enhance these properties, although specific data on this compound's antimicrobial efficacy remains limited .
  • Anticonvulsant Activity :
    • Preliminary findings suggest potential anticonvulsant effects, similar to other thiazole-based compounds that have been tested for such activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the thiazole and phenyl rings can significantly impact biological activity. For instance, analogs lacking the trifluoromethyl group demonstrated reduced efficacy in cytotoxic assays, indicating that this substituent plays a vital role in enhancing activity .

Comparison of Similar Compounds

Compound NameStructureUnique Features
2-(Phenylamino)thiazol-4-oneStructureLacks trifluoromethyl group; primarily studied for antibacterial properties.
2-(4-Chlorophenylamino)thiazol-4-oneStructureExhibits higher cytotoxicity against certain cancer cell lines compared to its trifluoromethyl counterpart.
2-(Benzylamino)thiazol-4-oneStructureKnown for its anti-inflammatory effects; different substituent impacts biological activity.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific proteins or enzymes involved in cell signaling and proliferation pathways. Binding affinity studies are essential to elucidate these interactions further .

Case Studies

  • Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines have demonstrated that this compound significantly inhibits cell growth at micromolar concentrations, comparable to established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Efficacy : Although specific studies on antimicrobial activity are sparse, related thiazole compounds have shown effectiveness against bacterial strains, suggesting potential applications for this compound in treating infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Trifluoromethyl-phenylamino)-thiazol-4-one, and how do reaction conditions influence yield and purity?

  • Answer: The compound is typically synthesized via multi-step protocols. For example, one approach involves a Knoevenagel condensation followed by heterocyclization with thioureas or thioamides to introduce the thiazol-4-one core . Another method employs a one-pot three-component reaction using rhodanine, aldehydes, and amines, optimizing solvent systems (e.g., ethanol or DMF) and temperature (70–90°C) to achieve yields of 65–80% . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for removing unreacted trifluoromethylphenylamine intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer: Key techniques include:

  • 1H/13C NMR: To confirm regioselectivity of the trifluoromethylphenylamino group (e.g., aromatic proton signals at δ 7.28–7.37 ppm) .
  • IR Spectroscopy: Peaks at ~1723 cm⁻¹ (C=O stretch) and 1558–1602 cm⁻¹ (C=N/C=C vibrations) .
  • HPLC-MS: For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 315.2) .

Q. How can researchers design preliminary biological assays to evaluate the compound’s anticancer or antimicrobial potential?

  • Answer: Standard protocols include:

  • Cell Viability Assays: Use MTT or resazurin in cancer cell lines (e.g., A549, CACO-2) at 10–100 µM concentrations, with 48–72 hr incubation .
  • Antiplasmodial Testing: IC50 determination against Plasmodium falciparum cultures (e.g., 3D7 strain) using SYBR Green fluorescence .
  • ELISA Kits: For mechanistic insights (e.g., PPAR-γ expression quantification in treated cells using Human PPAR-γ ELISA Kit) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of thiazol-4-one derivatives?

  • Answer: Systematic modifications include:

  • Substituent Variation: Replacing the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) enhances antiparasitic activity but reduces anticancer potency .
  • Heterocycle Hybridization: Incorporating triazole or pyrazole rings (e.g., 2-(4,5-dihydropyrazol-1-yl)thiazol-4-one) improves EGFR/VEGFR-2 inhibitory activity by occupying hydrophobic pockets in kinase domains .
  • 3D-QSAR Modeling: Utilizes CoMFA/CoMSIA to predict substituent effects on binding affinity .

Q. What experimental strategies validate PPAR-γ-dependent mechanisms in the compound’s anticancer activity?

  • Answer: Key approaches include:

  • Gene Silencing: siRNA-mediated PPAR-γ knockdown in A549 cells, followed by viability assays to assess dependency .
  • Transcriptional Profiling: RT-qPCR for PPAR-γ target genes (e.g., ADIPOQ, FABP4) using TaqMan probes .
  • Co-Administration with Antagonists: Testing rescue effects using PPAR-γ inhibitors (e.g., GW9662) to confirm pathway specificity .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Answer: Contradictions (e.g., antiplasmodial vs. anticancer efficacy) may arise from:

  • Cell-Type Specificity: Differential expression of molecular targets (e.g., PPAR-γ in cancer vs. Plasmodium membrane proteins) .
  • Assay Conditions: Variations in serum content, incubation time, or compound solubility (DMSO vs. aqueous buffers) .
  • Statistical Validation: Use ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance thresholds (p < 0.05) across replicates .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic and toxicity profiles?

  • Answer:

  • ADMET Prediction: SwissADME or PreADMET for bioavailability, blood-brain barrier permeability, and CYP450 inhibition .
  • Toxicity Profiling: ProTox-II to estimate LD50 and hepatotoxicity risks .
  • Molecular Dynamics (MD): GROMACS simulations to assess binding stability in PPAR-γ or kinase targets over 100 ns trajectories .

Q. How can green chemistry principles be applied to improve the compound’s synthetic scalability?

  • Answer: Strategies include:

  • Catalyst Optimization: CuI-Fe3O4@SiO2 nanocatalysts for one-pot reactions, reducing waste and energy use .
  • Solvent Selection: Switch to cyclopentyl methyl ether (CPME) or ethanol to replace DMF, improving EcoScale scores .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hr to 30 min) and enhances yield .

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